This compound falls under the category of amino alcohols and is classified as a chiral amine due to the presence of a stereocenter at the carbon atom adjacent to the amino group. Its unique structure contributes to its diverse applications in both biological and chemical contexts.
The synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide involves several methodologies, each with distinct steps and reagents. The most notable synthetic routes include:
The molecular structure of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is characterized by:
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide participates in various chemical reactions:
The mechanism of action for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide primarily involves its interaction with biological targets such as enzymes or receptors. The specific interactions depend on the compound's stereochemistry and functional groups:
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide has several scientific applications:
This compound's unique structural features and reactivity make it a valuable asset in various fields ranging from medicinal chemistry to industrial applications.
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a structurally complex amino acid derivative featuring multiple functional groups that define its chemical reactivity and physicochemical properties. The core structure consists of a six-carbon aliphatic chain (hexanamide backbone) with three key substituents:
According to IUPAC conventions for amines and amides [6] [8], the parent chain is designated as "hexanamide" due to the amide group's priority. The numbering starts at the carbonyl carbon (C1), with the stereocenter at C3 specified as (S)-configuration. The substituent on nitrogen is denoted as "N-cyclopropyl" (indicating the cyclopropyl group is attached to the amide nitrogen). The compound’s systematic name reflects this hierarchy: 3-amino precedes N-cyclopropyl because the amino group is part of the main chain, while the cyclopropyl is a substituent on nitrogen. The hydroxyl descriptor "2-hydroxy" is inserted before the root name "hexanamide" [7] [10].
Table 1: Key Molecular Descriptors of (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Property | Value |
---|---|
CAS Registry Number | 402960-19-4 |
Molecular Formula | C₉H₁₈N₂O₂ |
Molecular Weight | 186.25 g/mol |
IUPAC Name | (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide |
Key Stereocenters | C3 (S-configuration) |
The synthesis of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide emerged as a critical challenge during the development of telaprevir (Vertex Pharmaceuticals' HCV protease inhibitor). Early routes faced significant scalability and stereocontrol issues:
Industrial Process Innovations (Vertex, 2010–2015):
Academic Advances:
Table 2: Evolution of Synthetic Routes for (3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Synthetic Method | Key Steps | Advantages/Limitations | Year |
---|---|---|---|
Epoxide kinetic resolution | Epoxide synthesis → azidolysis → hydrogenation → chiral salt resolution | High ee (100%) but low yield; azide hazards | 2004 |
Passerini reaction | Aldehyde + cyclopropyl isocyanide → hydrolysis | Step-efficient; unstable intermediates | 2006 |
Convergent enzymatic/chemical | MAO-N desymmetrization → Strecker reaction | High ee (98%); biocatalyst engineering | 2010 |
Diastereoselective hydroxylation | Conjugate addition → oxaziridine hydroxylation | 95% de; avoids chiral resolution | 2011 |
Cyclic sulfite rearrangement | Boc-protection → sulfite formation → Lewis acid rearrangement → hydrolysis | High-purity crystalline intermediates | 2014 |
(3S)-3-Amino-N-cyclopropyl-2-hydroxyhexanamide (3.P1) serves as the P1 fragment in telaprevir’s peptidomimetic architecture, directly influencing protease binding affinity and metabolic stability. Its design rationale includes:
Fragment Coupling in Telaprevir Synthesis:
Supply Chain Significance:Specialized manufacturers (e.g., Hongrui Fine Chemical, BLD Pharmatech) list this intermediate as a cGMP-certified building block for antiviral APIs [2] [7]. Global distribution networks (US, Europe, India) emphasize its importance in ongoing HCV therapeutic production, though telaprevir itself has been superseded by next-generation antivirals [1] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7